N-(2-methoxyethyl)hydroxylamine hydrochloride
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c1-6-3-2-4-5;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGYTCLAKVQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine hydrochloride with 2-methoxyethyl iodide. The reaction is carried out in the presence of a base, such as sodium bicarbonate, in a solvent like dimethylsulfoxide (DMSO). The reaction mixture is stirred at a controlled temperature, usually around 35°C, for several hours. The product is then extracted and purified to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Key Reactions
- Formation of Oximes : This compound reacts readily with aldehydes and ketones to form oximes, which are important intermediates in organic synthesis.
- Oxidation and Reduction : It can be oxidized to yield nitroso compounds or reduced to produce primary amines.
Organic Synthesis
N-(2-methoxyethyl)hydroxylamine hydrochloride is utilized as a reagent in organic synthesis, particularly for the formation of oximes and nitroso compounds. These reactions are fundamental in creating various chemical intermediates used in pharmaceuticals and agrochemicals.
Biochemical Studies
In biological research, this compound plays a role in investigating enzyme mechanisms and protein modifications. Hydroxylamines are known to act as inhibitors for various enzymes, including topoisomerase II, which is crucial for DNA replication and repair .
Antimicrobial Activity
Research indicates that derivatives of hydroxylamines exhibit antimicrobial properties. Studies have shown that cyclic structures within these compounds enhance stability and efficacy against bacterial strains .
Anticancer Potential
The anticancer properties of hydroxylamines have been explored extensively. Compounds similar to this compound have demonstrated antiproliferative effects against cancer cell lines by inhibiting key enzymes involved in cell division. For instance, studies have reported significant activity against non-small cell lung cancer cells harboring specific mutations .
Case Studies
- Antimicrobial Efficacy : A study evaluating various hydroxylamine derivatives found that certain cyclic compounds showed enhanced antibacterial activity compared to their linear counterparts. This suggests structural modifications can significantly influence biological activity .
- Topoisomerase Inhibition : Research has highlighted the ability of hydroxylamines to inhibit topoisomerase II, leading to increased apoptosis in cancer cells. This mechanism positions this compound as a potential candidate for cancer therapy due to its ability to interfere with DNA processes critical for cell survival .
- Nitric Oxide Modulation : Investigations into the modulation of nitric oxide levels in pathological conditions have pointed towards the role of hydroxylamines in influencing enzyme activities related to nitric oxide synthase. This modulation could have implications for treating conditions like septic shock and cancer .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form covalent bonds with electrophilic centers in molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Key Observations :
- The methoxyethyl group enhances water solubility compared to aromatic substituents (e.g., dichlorobenzyl or pentafluorobenzyl).
- Electron-withdrawing groups (e.g., -Cl, -F) reduce nucleophilicity, whereas methoxyethyl’s electron-donating nature may increase reactivity in nucleophilic additions.
Stability and Reactivity
- Thermal Stability : Methoxyethyl derivatives are generally stable at room temperature but may decompose under reflux conditions, unlike aromatic analogs (e.g., dichlorobenzyl), which tolerate higher temperatures .
- Acid Sensitivity : The methoxy group is susceptible to acid-catalyzed hydrolysis, limiting its use in strongly acidic environments.
Pharmacological Relevance
For example:
- Ethoxyamine hydrochloride (similar alkyl chain) is used to modify rapamycin analogs for targeted mTOR inhibition .
- N-Propargylhydroxylamine hydrochloride aids in synthesizing cholinesterase inhibitors for neurodegenerative disease research .
Research Findings and Case Studies
- Heterocycle Synthesis : N-Substituted hydroxylamines facilitate the formation of 1,2,4-oxadiazoles via cyclocondensation with carbonyl compounds. For instance, benzofuropyrimidine derivatives were synthesized using hydroxylamine hydrochloride, achieving yields >70% .
- Kinetic Studies : Methoxyethyl-substituted hydroxylamines exhibit faster reaction kinetics in nucleophilic acyl substitutions compared to bulkier aromatic analogs due to steric and electronic effects .
- Challenges: The methoxyethyl group’s hydrophilicity complicates purification in non-polar solvents, necessitating chromatographic techniques .
Biological Activity
N-(2-methoxyethyl)hydroxylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from diverse sources, including studies on its mechanism of action, efficacy against various pathogens, and potential therapeutic uses.
This compound belongs to the class of hydroxylamines, which have been recognized for their radical scavenging properties. Hydroxylamines can act as inhibitors of various enzymes and are known to interact with biological systems through multiple mechanisms, including the inhibition of topoisomerase II and the modulation of nitric oxide synthase activity.
Radical Scavenging Activity
Hydroxylamines possess the ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress. A study indicated that hydroxylamine derivatives can stabilize radical species, enhancing their electron-rich nature and thereby increasing their scavenging efficiency . The specific activity of this compound in this context remains an area for further investigation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated against various bacterial strains. In a comparative study involving several hydroxylamine derivatives, it was found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured, revealing that some derivatives were effective at concentrations lower than those of standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Hydroxylamine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| N-(2-methoxyethyl)hydroxylamine HCl | Staphylococcus aureus | < 60 |
| N-(2-methoxyethyl)hydroxylamine HCl | Escherichia coli | < 70 |
| Reference Antibiotic (Ciprofloxacin) | Pseudomonas aeruginosa | < 50 |
This table summarizes the antimicrobial activity observed in studies involving this compound and provides a comparative perspective with established antibiotics.
Anticancer Potential
Research has also explored the potential anticancer properties of hydroxylamines. Compounds with similar structures have shown antiproliferative effects in various cancer cell lines by inhibiting critical enzymes involved in cell division. For instance, certain hydroxymethylbenzopsoralens have demonstrated significant activity against mammalian cells by inhibiting topoisomerase II, suggesting a potential pathway for anticancer activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that hydroxylamine derivatives exhibited varying degrees of antibacterial activity. Compounds with cyclic structures showed enhanced stability and efficacy compared to linear counterparts .
- Topoisomerase Inhibition : Hydroxylamines have been studied for their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair. This inhibition could lead to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
- Nitric Oxide Modulation : Research indicates that targeting dimethylarginine dimethylaminohydrolase (DDAH) can indirectly modulate nitric oxide levels in pathological conditions such as septic shock and cancer. This compound may play a role in this modulation by affecting DDAH activity .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxyethyl)hydroxylamine hydrochloride, and what are the critical reaction parameters?
-
Methodological Answer :
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydroxylamine derivatives are reacted with 2-methoxyethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., DIPEA). Key parameters include:- Temperature : 0–25°C to minimize side reactions.
- Coupling agents : HATU or EDC improve yield by activating carboxylic acid intermediates .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Data Table :
Reaction Condition Yield (%) Purity (%) Reference HATU, DIPEA, DMF 28–30 >95 EDC, Sulfo-NHS 27 90
Q. How should this compound be handled to ensure stability during experiments?
- Methodological Answer :
- Storage : Store desiccated at 2–8°C in amber vials to prevent moisture absorption and photodegradation.
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acidic buffers (pH < 4), which accelerate decomposition .
- Solution Preparation : Use freshly prepared deoxygenated water or anhydrous solvents. For aqueous work, add stabilizers like EDTA (0.1 mM) to chelate metal ions that catalyze degradation .
Advanced Research Questions
Q. What mechanistic insights explain the autocatalytic decomposition of this compound under thermal stress?
-
Methodological Answer :
Decomposition follows a radical-mediated pathway, with kinetic parameters derived from differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC):- Activation Energy (Eₐ) : 80–100 kJ/mol, indicating moderate thermal sensitivity.
- Self-accelerating decomposition temperature (SADT) : ~75°C in bulk form.
- Mitigation : Dilute solutions (<5% w/v) reduce exothermicity. Substitute with ascorbic acid in redox applications to avoid hazardous byproducts (e.g., NOx) .
Data Table :
Parameter Value Technique Reference Eₐ (kJ/mol) 92.3 ± 3.5 DSC SADT (°C) 75 ARC
Q. How can researchers resolve contradictions in redox activity data for this compound in metal-ion reduction assays?
- Methodological Answer :
Discrepancies arise from competing reduction pathways and pH-dependent reactivity:- pH Optimization : At pH 5–6, the compound reduces Fe³⁺ to Fe²⁺ efficiently but becomes less effective above pH 7 due to hydrolysis.
- Interference : Trace Mn²⁺ or Cu²⁺ can catalyze side reactions. Pre-treat samples with chelating resins (e.g., Chelex-100) to remove interfering ions .
- Validation : Cross-validate using ICP-MS or colorimetric assays (e.g., 1,10-phenanthroline) to confirm reduction efficiency .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (30:70), λ = 210 nm. LOD: 0.1 µg/mL .
- LC-MS/MS : Electrospray ionization (ESI+), m/z 154.1 → 137.0 (quantifier ion). Use deuterated internal standards (e.g., D₃-N-(2-methoxyethyl)hydroxylamine) for precision .
- Titrimetry : Iodometric titration quantifies active hydroxylamine groups but requires inert atmospheres to avoid oxidation .
Q. How does the methoxyethyl side chain influence the compound’s reactivity compared to simpler hydroxylamine salts?
- Methodological Answer :
The methoxyethyl group enhances:- Solubility : 20–30% higher in polar solvents (e.g., DMSO) vs. hydroxylamine hydrochloride.
- Steric Effects : Reduced nucleophilicity in SN2 reactions, favoring selective coupling with activated esters (e.g., NHS esters) over aliphatic halides .
- Stability : Lower hygroscopicity than N-methyl derivatives, improving shelf life in humid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
